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Compound of Interest

Compound Name: Carbomycin

Cat. No.: B1668359 Get Quote

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Data of a Key Macrolide Antibiotic

Carbomycin, a member of the macrolide class of antibiotics, is a complex natural product with

significant antibacterial activity. Its intricate structure, featuring a 16-membered lactone ring

glycosidically linked to two deoxy sugars, necessitates a comprehensive spectroscopic analysis

for unambiguous characterization. This technical guide provides a detailed overview of the

NMR and Mass Spectrometry data of Carbomycin, intended for researchers, scientists, and

professionals in drug development.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the

elemental composition and elucidating the fragmentation pathways of complex molecules like

Carbomycin. Electrospray ionization (ESI) is a commonly employed soft ionization technique

for macrolide antibiotics, typically yielding the protonated molecule [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Carbomycin
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Ion Observed m/z Calculated m/z Formula

[M+H]⁺ 842.4533 842.4538 C₄₂H₆₈NO₁₆⁺

[M+Na]⁺ 864.4352 864.4358 C₄₂H₆₇NNaO₁₆⁺

[M-H₂O+H]⁺ 824.4428 824.4432 C₄₂H₆₆NO₁₅⁺

Note: The observed m/z values are sourced from the PubChem database for Carbomycin
(CID 5287879) and may vary slightly depending on the instrument and experimental conditions.

[1]

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) provides valuable structural

information through the analysis of its fragment ions.

Table 2: MS/MS Fragmentation Data of Carbomycin ([M+H]⁺ as Precursor Ion)

Fragment Ion m/z Proposed Structure/Loss

684.3961 Loss of the mycaminose sugar

526.3389 Loss of both mycaminose and mycarose sugars

423 Further fragmentation of the macrolactone ring

615
Fragmentation involving the lactone ring and

sugar moieties

614 Fragmentation adjacent to the m/z 615 ion

Note: The fragmentation pattern can be complex and may vary with collision energy and

instrument type. The data presented is based on typical fragmentation behavior of macrolide

antibiotics and data available in public repositories.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Due to the complexity of Carbomycin's structure, a complete and unambiguously assigned

NMR dataset is not readily available in publicly accessible databases. The structural elucidation
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of such molecules typically relies on a combination of one-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. While a comprehensive table

of assigned chemical shifts and coupling constants for every proton and carbon atom in

Carbomycin is not available from the conducted searches, this guide provides an expected

range for the chemical shifts of key functional groups based on general knowledge of macrolide

NMR spectroscopy.

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in Carbomycin

Functional Group/Proton Type Expected Chemical Shift (δ, ppm)

Anomeric Protons (Sugars) 4.0 - 5.5

Olefinic Protons 5.0 - 7.0

Protons on Oxygenated Carbons 3.0 - 5.0

N-Dimethyl Protons 2.2 - 2.8

Methyl Protons 0.8 - 2.0

Methylene Protons 1.0 - 2.5

Aldehyde Proton 9.5 - 10.0

Table 4: Expected ¹³C NMR Chemical Shift Ranges for Key Moieties in Carbomycin

Functional Group/Carbon Type Expected Chemical Shift (δ, ppm)

Carbonyl Carbons (Ester, Ketone, Aldehyde) 170 - 210

Olefinic Carbons 110 - 150

Anomeric Carbons (Sugars) 90 - 110

Oxygenated Carbons 60 - 90

N-Dimethyl Carbons 40 - 50

Methyl Carbons 10 - 30

Methylene Carbons 20 - 50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections outline generalized experimental protocols for acquiring high-quality MS

and NMR data for macrolide antibiotics like Carbomycin. These protocols are intended as a

starting point and may require optimization based on the specific instrumentation and research

objectives.

Mass Spectrometry (High-Resolution ESI-MS and
MS/MS)
Sample Preparation:

Dissolve a small amount of Carbomycin (typically 1 mg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture of water and an organic solvent.

For infusion experiments, dilute the stock solution to a final concentration of 1-10 µg/mL in

the same solvent system, often with the addition of a small amount of formic acid (0.1%) to

promote protonation.

For LC-MS analysis, the sample can be injected directly into the LC system.

Instrumentation and Data Acquisition:

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass

measurements.

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1500) to

detect the protonated molecule and other adducts.

MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

A range of collision energies should be applied to obtain a comprehensive fragmentation

pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of Carbomycin in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Filter the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is

recommended to achieve good signal dispersion.

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance

of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be used to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR: To establish the complete structure and assign all signals, a suite of 2D NMR

experiments is essential:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing
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information about the stereochemistry and conformation of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of Carbomycin, from sample preparation to final structure elucidation.
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Caption: Workflow for the Spectroscopic Analysis of Carbomycin.
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This comprehensive approach, combining high-resolution mass spectrometry with a suite of

NMR experiments, is essential for the complete structural characterization of complex natural

products like Carbomycin. The data and protocols presented in this guide serve as a valuable

resource for researchers in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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